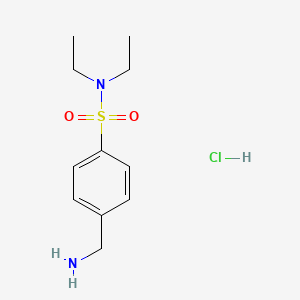

![molecular formula C28H29N3O2 B2450731 1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 862828-41-9](/img/structure/B2450731.png)

1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

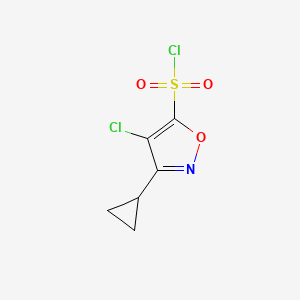

“1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic compound . It has a molecular weight of 439.549 and a molecular formula of C28H29N3O2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one were synthesized by alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole ring attached to a pyrrolidin-2-one moiety via a benzyl group . The benzimidazole ring also has a 2-(3,5-dimethylphenoxy)ethyl group attached to it .Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in compounds with similar structures . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 694.2±55.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

- Antiulcer Agents : A compound closely related to the one , Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate, has been synthesized and evaluated for its antiulcer properties, particularly as an H+/K(+)-ATPase inhibitor with mucosal protective activity (Terashima et al., 1995).

Chemical Synthesis and Transformation

- Benzimidazole Derivatives Synthesis : Studies have focused on synthesizing derivatives of benzimidazoles, which include compounds similar to the one . These studies are significant in the field of organic chemistry for the development of new compounds (Meziane et al., 1998); (Hai-wei, 2013).

- Transformation Studies : Research has also been conducted on the chemical transformations of benzimidazole derivatives, exploring a range of synthetic possibilities (Vaickelionienė et al., 2012).

Photochromic Properties

- Photochromic Benzimidazol[1,2a]pyrrolidin-2-ones : Innovative compounds have been synthesized that exhibit photochromic properties. These substances change color when exposed to light, which has potential applications in materials science (Kose & Orhan, 2006).

Therapeutic Applications

- Antinociceptive Activity : Research on similar compounds has shown potential in antinociceptive activity, suggesting possible applications in pain management (Nacak et al., 1999).

- Cyclin Dependent Kinase 1 Inhibitor : A potent CDK1 inhibitor was synthesized, indicating potential applications in cancer therapy (Huang et al., 2007).

Mécanisme D'action

Target of Action

The primary target of the compound “1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is currently unknown This compound is a complex molecule with multiple functional groups, including a benzimidazole and a pyrrolidinone, which could potentially interact with various biological targets

Mode of Action

It contains a benzimidazole moiety, which is known to interact with biological targets through a two-step mechanism involving the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact interaction of this compound with its targets and the resulting changes would depend on the specific targets it interacts with.

Biochemical Pathways

Benzimidazole derivatives are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals

Propriétés

IUPAC Name |

1-benzyl-4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2/c1-20-14-21(2)16-24(15-20)33-13-12-31-26-11-7-6-10-25(26)29-28(31)23-17-27(32)30(19-23)18-22-8-4-3-5-9-22/h3-11,14-16,23H,12-13,17-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFOYVRYYQURAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

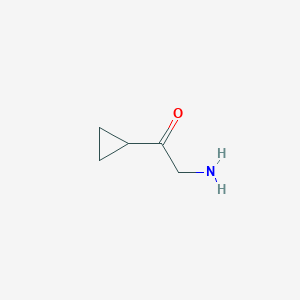

![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2450651.png)

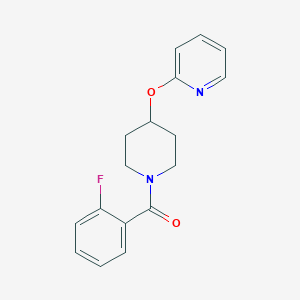

![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2450658.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B2450659.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2450661.png)

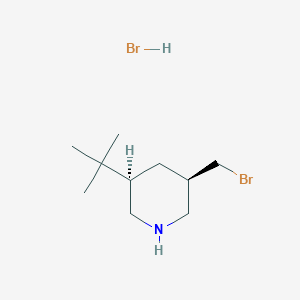

![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2450665.png)

![5-(cyclopropylcarbonyl)-3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2450668.png)